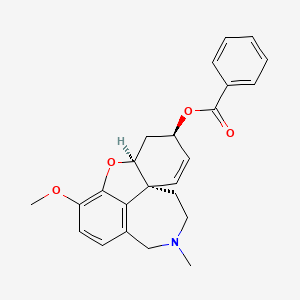

Benzgalantamine

Description

Properties

IUPAC Name |

[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4/c1-25-13-12-24-11-10-18(28-23(26)16-6-4-3-5-7-16)14-20(24)29-22-19(27-2)9-8-17(15-25)21(22)24/h3-11,18,20H,12-15H2,1-2H3/t18-,20-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVNJTYHRABHIY-WXVUKLJWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)OC(=O)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224169-27-1 | |

| Record name | Galantamine benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0224169271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZGALANTAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XOI2Q0ZF7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Prodrug Benzgalantamine: A Technical Guide to its Conversion to Galantamine

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzgalantamine is a novel prodrug of galantamine, an established acetylcholinesterase inhibitor used for the symptomatic treatment of mild to moderate dementia of the Alzheimer's type.[1] Developed to improve the gastrointestinal tolerability of galantamine, this compound is a benzoate (B1203000) ester derivative that remains largely inert as it passes through the gastrointestinal tract.[2][3] This design minimizes the local side effects associated with acetylcholinesterase inhibition in the gut.[1] Following absorption in the small intestine, this compound undergoes rapid and extensive first-pass metabolism in the liver, where it is converted to its active moiety, galantamine.[1][4] This technical guide provides an in-depth overview of the conversion of this compound to galantamine, including its metabolic pathway, quantitative pharmacokinetic data, and relevant experimental protocols.

Chemical Structure and Properties

This compound is chemically described as [(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] benzoate.[2] The addition of the benzoyl ester to the galantamine molecule increases its lipophilicity, which can influence its absorption and distribution characteristics.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₅NO₄ | [2] |

| Molecular Weight | 391.46 g/mol | [5] |

| IUPAC Name | [(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.0¹,¹².0⁶,¹⁷]heptadeca-6(17),7,9,15-tetraen-14-yl] benzoate | [2] |

| Synonyms | Zunveyl, ALPHA-1062, GLN-1062, Memogain | [2][6] |

Conversion of this compound to Galantamine: The Metabolic Pathway

The conversion of this compound to galantamine is a critical step in its mechanism of action. This biotransformation occurs primarily in the liver following oral administration and absorption.[1][4]

Enzymatic Hydrolysis

The primary metabolic reaction is the hydrolysis of the benzoate ester bond, which releases the active drug, galantamine, and benzoic acid as a byproduct. This reaction is catalyzed by hepatic esterases. While the specific enzymes responsible for this compound hydrolysis have not been definitively identified in the reviewed literature, it is highly probable that carboxylesterases (CES) are the key catalysts. Human liver is rich in carboxylesterase 1 (CES1), which is known to hydrolyze a wide variety of ester-containing drugs and prodrugs.

Subsequent Metabolism of Galantamine

Once formed, galantamine is further metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4.[2] The major metabolic pathways for galantamine include O-demethylation, N-demethylation, and glucuronidation.[2]

The metabolic cascade from the prodrug to the eventual metabolites of the active compound is depicted in the following diagram:

Pharmacokinetics and Bioequivalence

Clinical studies have demonstrated that this compound is rapidly converted to galantamine, with systemic exposure to the prodrug being less than 1% of that of the active moiety.[2] The pharmacokinetic profile of administered this compound is therefore reflective of the pharmacokinetics of galantamine.

Bioequivalence Studies

The approval of this compound was based on bioavailability studies that compared it to immediate-release (IR) and extended-release (ER) formulations of galantamine.[4] A key study was a two-treatment, two-period, crossover study involving 40 healthy subjects who were administered either 5 mg of this compound twice daily or 8 mg of galantamine ER once daily for 7 days.[4]

Table 2: Summary of Bioequivalence Data (this compound vs. Galantamine ER)

| Pharmacokinetic Parameter | Result | Source |

| Area Under the Curve (AUC) | ~107% relative to galantamine ER | [4] |

| Peak Exposure (Cmax) | ~127% relative to galantamine ER | [4] |

These results indicate that this compound provides a comparable systemic exposure to galantamine as the extended-release formulation.

The general workflow for such a bioequivalence study is as follows:

Experimental Protocols

While specific, detailed protocols for this compound conversion are proprietary, a general methodology for assessing the in vitro hydrolysis of an ester prodrug in liver microsomes can be outlined as follows.

In Vitro Hydrolysis of this compound in Human Liver Microsomes

Objective: To determine the rate of conversion of this compound to galantamine in a simulated liver environment.

Materials:

-

This compound

-

Galantamine analytical standard

-

Human liver microsomes (pooled)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing human liver microsomes and the NADPH regenerating system in phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period to equilibrate the temperature.

-

Initiation of Reaction: Initiate the reaction by adding a known concentration of this compound to the pre-incubated mixture.

-

Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.

-

Quenching of Reaction: Immediately quench the reaction in the aliquots by adding a cold organic solvent such as acetonitrile.

-

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the concentrations of both this compound and galantamine in the supernatant using a validated LC-MS/MS method.

-

Data Analysis: Plot the concentration of galantamine formed over time to determine the initial rate of hydrolysis. Enzyme kinetic parameters such as Vmax and Km can be determined by performing the assay with a range of this compound concentrations.

The logical flow of this experimental protocol is illustrated below:

Conclusion

This compound represents a successful application of prodrug technology to enhance the therapeutic profile of an established drug. Its design leverages hepatic esterases for efficient conversion to the active moiety, galantamine, thereby reducing gastrointestinal side effects and improving patient tolerability. The pharmacokinetic data from bioequivalence studies confirm that this compound provides comparable systemic exposure to galantamine. Further research to precisely identify the specific esterases involved in its hydrolysis and to characterize their kinetics would provide a more complete understanding of its bioconversion. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other ester-based prodrugs in drug development.

References

- 1. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 2. reference.medscape.com [reference.medscape.com]

- 3. Alpha Cognition Inc. - Building new Transformative Treatments for Alzheimer’s and ALS [alphacognition.com]

- 4. drugs.com [drugs.com]

- 5. DailyMed - ZUNVEYL- this compound tablet, delayed release [dailymed.nlm.nih.gov]

- 6. ZunveylTM | ALZFORUM [alzforum.org]

A Technical Guide to the Structure-Activity Relationship of Benzgalantamine and its Active Moiety, Galantamine

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Benzgalantamine (brand name Zunveyl®) is a recently approved prodrug for the treatment of mild to moderate dementia of the Alzheimer's type.[1][2] Its therapeutic efficacy stems from its rapid in vivo conversion to galantamine, a well-established, reversible, and competitive inhibitor of the acetylcholinesterase (AChE) enzyme.[3][4] This prodrug design minimizes gastrointestinal side effects by remaining inert until it passes through the stomach, with systemic exposure of this compound itself being less than 1% of that of its active metabolite, galantamine.[1][4] Consequently, the clinically relevant structure-activity relationship (SAR) is that of galantamine. This document provides an in-depth analysis of the SAR of the galantamine core, summarizing key structural modifications that influence its inhibitory activity against acetylcholinesterase. Detailed experimental protocols for inhibitor screening and representative syntheses are provided, alongside graphical visualizations of the mechanism of action and experimental workflows.

Mechanism of Action: From Prodrug to Active Inhibitor

This compound is chemically galantamine benzoate.[4] Following oral administration, it is absorbed in the intestines where it is rapidly converted to galantamine.[4]

Caption: Conversion of the prodrug this compound to its active form, Galantamine.

The active moiety, galantamine, exerts its therapeutic effect by inhibiting AChE. This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. By blocking AChE, galantamine increases the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission, which is impaired in Alzheimer's disease.[3][4]

Caption: Galantamine inhibits AChE, increasing acetylcholine levels in the synapse.

Structure-Activity Relationship of Galantamine Derivatives

SAR studies on the galantamine scaffold have focused on modifying various positions to enhance potency and selectivity for cholinesterases (AChE and Butyrylcholinesterase, BChE) and to introduce additional beneficial properties like neuroprotection.

Caption: Key modification sites on the Galantamine core for SAR studies.

Quantitative SAR Data

The following tables summarize the inhibitory activities of various galantamine derivatives against cholinesterases. The data is compiled from published literature.

Table 1: C1-Aryl Galantamine Derivatives Data extracted from a study on C1-aryl derivatives, highlighting the impact of substitutions on the C1-position aryl ring.

| Compound | Substitution (R) on C1-Aryl | EeAChE IC₅₀ (µM) | EqBChE IC₅₀ (µM) |

| Galantamine | (Reference) | 1.53 ± 0.06 | > 50 |

| 4b | meta-t-butylphenyl | 0.12 ± 0.03 | 10.36 ± 1.22 |

| 4h | para-hydroxyphenyl | 10.15 ± 1.05 | 3.86 ± 0.82 |

| 4k | meta-methylthiophenyl | 0.47 ± 0.13 | 2.98 ± 0.80 |

| 4q | para-nitrophenyl | 0.76 ± 0.15 | 11.24 ± 1.35 |

| 4t | para-fluorophenyl | 0.88 ± 0.11 | 15.42 ± 1.67 |

| (EeAChE: Electric eel AChE; EqBChE: Equine BChE)[5] |

Observations:

-

Bulky lipophilic groups at the meta-position, such as in compound 4b , dramatically increase AChE inhibition compared to galantamine.[5]

-

Compound 4k , with a meta-methylthio group, shows potent dual inhibition of both AChE and BChE.[5]

-

A hydroxyl group at the para-position (4h ) decreases AChE activity but significantly improves BChE inhibition.[5]

Experimental Protocols

General Workflow for SAR Studies

The development and evaluation of novel galantamine analogs follow a structured workflow.

Caption: Standard workflow for the design and evaluation of new chemical entities.

Representative Synthesis of C1-Aryl Galantamine Derivatives

A general method for synthesizing C1-aryl galantamine derivatives involves a Suzuki coupling reaction with a suitable precursor, such as C1-bromogalantamine.

-

Preparation of C1-bromogalantamine: Norgalantamine is treated with cyanogen (B1215507) bromide (CNBr) to yield N-cyano-norgalantamine, which is subsequently brominated at the C1 position using N-bromosuccinimide (NBS). The N-cyano group is then reduced to an N-methyl group to afford the key intermediate.

-

Suzuki Coupling: C1-bromogalantamine is reacted with a selected arylboronic acid in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., dioxane/water).

-

Purification: The final product is purified using column chromatography on silica (B1680970) gel.

This protocol is a generalized representation. Specific reaction conditions, solvents, and purification methods vary depending on the specific analog being synthesized.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.[6][7][8]

Principle: The enzyme AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB⁻), a yellow anion that is quantified by measuring its absorbance at 412 nm.[6] The rate of color formation is proportional to AChE activity.

Materials:

-

Phosphate (B84403) Buffer (e.g., 0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution

-

Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate and plate reader

Procedure:

-

Plate Setup: Prepare wells for blank (no enzyme), control (no inhibitor), and test samples (with inhibitor).

-

Reaction Mixture: To each well (except blank), add phosphate buffer, DTNB solution, and AChE solution. For test wells, add the inhibitor solution; for control wells, add the solvent.

-

Pre-incubation: Incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow any inhibitor to bind to the enzyme.

-

Initiate Reaction: Add the ATCI substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10-15 seconds for 3-5 minutes) using a microplate reader.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percent inhibition for each inhibitor concentration is calculated relative to the control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound represents a strategic advancement in the symptomatic treatment of Alzheimer's disease, offering the established benefits of its active moiety, galantamine, with an improved tolerability profile. The core of its therapeutic action lies in the potent and reversible inhibition of acetylcholinesterase by galantamine. Structure-activity relationship studies of the galantamine scaffold have demonstrated that targeted modifications, particularly at the C1-position, can significantly enhance inhibitory potency and modulate selectivity between AChE and BChE. The development of dual inhibitors or analogs with added neuroprotective effects represents a promising avenue for future research, building upon the foundational chemistry of this important natural product scaffold.

References

- 1. This compound Gluconate Monograph for Professionals - Drugs.com [drugs.com]

- 2. medpagetoday.com [medpagetoday.com]

- 3. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Design, synthesis, and bio-evaluation of C1-aryl galantamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. japsonline.com [japsonline.com]

- 8. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Analysis of the Chemical Properties of Benzgalantamine and Galantamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the chemical properties of benzgalantamine and its active metabolite, galantamine. This compound is a novel prodrug of galantamine, developed to improve the gastrointestinal side-effect profile of galantamine in the treatment of mild to moderate dementia of the Alzheimer's type.[1][2] This document outlines the key physicochemical properties, experimental protocols for their determination, and relevant biochemical pathways.

Core Chemical Properties

A comprehensive summary of the core chemical properties of this compound and galantamine is presented below. These properties are crucial for understanding the behavior of these compounds in biological systems and for the development of pharmaceutical formulations.

| Property | This compound | Galantamine |

| Molecular Formula | C₂₄H₂₅NO₄[2] | C₁₇H₂₁NO₃[3] |

| Molecular Weight | 391.46 g/mol [2] | 287.35 g/mol [3] |

| Melting Point | Not explicitly found | 126-127 °C[3] |

| pKa | 7.0[2] | 8.2 (azepine moiety)[1] |

| Solubility | Soluble in water (as gluconate salt)[4] | 31 mg/mL in water (pH 6.0)[1] |

| LogP (Octanol-Water) | 4.1 (Computed)[2] | 1.1 (at pH 12.0)[1] |

Experimental Protocols

The determination of the physicochemical properties listed above requires specific and validated experimental methodologies. Below are detailed protocols for key experiments.

Melting Point Determination (as per USP <741>)

The melting range of a solid is a critical indicator of its purity. The United States Pharmacopeia (USP) chapter <741> outlines the standard procedure.[5][6]

Apparatus:

-

A suitable melting range apparatus with a heated block or bath, a calibrated thermometer, and a means for stirring if using a bath.[6]

-

Capillary tubes of standard dimensions (approximately 10 cm long, 0.8-1.2 mm internal diameter, 0.2-0.3 mm wall thickness).[6]

Procedure (Class Ia):

-

Sample Preparation: The solid substance is finely powdered and dried. The capillary tube is charged with the powder to form a column of 2.5-3.5 mm in height when packed.[7]

-

Heating: The heating block or bath is heated to a temperature approximately 5°C below the expected melting point.[5]

-

Measurement: The charged capillary tube is inserted into the apparatus. The temperature is then raised at a rate of 1 ± 0.5 °C per minute.[7]

-

Observation: The temperature at which the substance is observed to collapse against the side of the capillary tube is recorded as the beginning of the melting range. The temperature at which the substance becomes completely liquid is recorded as the end of the melting range.[8]

pKa Determination (Potentiometric Titration)

The ionization constant (pKa) is a measure of the strength of an acid in solution and is crucial for predicting the charge of a molecule at a given pH. Potentiometric titration is a common and accurate method for its determination.[9][10]

Apparatus:

-

A calibrated pH meter with a combined pH electrode.

-

A burette for the addition of titrant.

-

A beaker and a magnetic stirrer.

Procedure:

-

Solution Preparation: A solution of the compound with a known concentration is prepared in water or a suitable co-solvent if the compound has low water solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound.

-

Data Collection: The pH of the solution is measured after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of the sigmoid curve, which corresponds to the pH at which half of the compound is ionized.[10]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.[11]

Apparatus:

-

Shake-flask or vials.

-

A temperature-controlled shaker or incubator.

-

A filtration system (e.g., syringe filters).

-

An analytical method for quantification (e.g., HPLC-UV).

Procedure:

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer) in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]

-

Separation: The resulting suspension is filtered to remove any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as HPLC-UV. This concentration represents the equilibrium solubility.

Signaling Pathways and Experimental Workflows

Mechanism of Action: From this compound to Acetylcholinesterase Inhibition

This compound is a prodrug that is rapidly converted to its active form, galantamine, in the small intestine and liver.[12] Galantamine then exerts its therapeutic effect through a dual mechanism of action: competitive inhibition of the acetylcholinesterase (AChE) enzyme and allosteric potentiation of nicotinic acetylcholine (B1216132) receptors (nAChRs).[3][13] This leads to an increase in the levels and activity of acetylcholine in the brain, which is thought to improve cognitive function in Alzheimer's disease.[3]

Caption: Mechanism of action of this compound.

Experimental Workflow: Total Synthesis of Galantamine

The total synthesis of galantamine is a complex process that has been approached through various routes. A common strategy involves the construction of the tetracyclic core structure through key chemical reactions. The following diagram illustrates a generalized workflow.[14][15]

Caption: Generalized workflow for the total synthesis of galantamine.

Logical Relationship: Prodrug Strategy of this compound

The development of this compound as a prodrug of galantamine is a strategic approach to improve its therapeutic profile. By masking the active hydroxyl group of galantamine with a benzoyl ester, the prodrug is designed to have increased lipophilicity, which can alter its absorption and distribution, and importantly, reduce its local activity in the gastrointestinal tract, thereby minimizing side effects.[12][16]

Caption: Logical relationship of the this compound prodrug strategy.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. This compound | C24H25NO4 | CID 44240142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Galantamine - Wikipedia [en.wikipedia.org]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. USP 741 Melting Point or Range | PDF | Melting Point | Melting [scribd.com]

- 6. uspbpep.com [uspbpep.com]

- 7. thinksrs.com [thinksrs.com]

- 8. youtube.com [youtube.com]

- 9. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. FDA approves this compound for symptomatic relief of mild-to-moderate Alzheimer’s disease with reduced side effects | VJDementia [vjdementia.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. Galantamine total synthesis - Wikipedia [en.wikipedia.org]

- 15. soc.chim.it [soc.chim.it]

- 16. neurologylive.com [neurologylive.com]

Preclinical Studies of Benzgalantamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzgalantamine, also known as ALPHA-1062, is a prodrug of galantamine, a well-established acetylcholinesterase inhibitor and nicotinic receptor modulator.[1][2] Developed to improve the gastrointestinal side effect profile of galantamine, this compound is designed to pass through the stomach inertly and be absorbed in the small intestine, where it is then converted to its active moiety, galantamine.[3][4] This targeted delivery mechanism aims to reduce the gastrointestinal adverse events often associated with cholinesterase inhibitors, which can be a significant reason for treatment discontinuation.[3] this compound has been approved for the treatment of mild to moderate dementia of the Alzheimer's type.[3][5] This guide provides a comprehensive overview of the preclinical data available for this compound, focusing on its mechanism of action, pharmacokinetics, and toxicology.

Mechanism of Action

This compound itself is pharmacologically inactive. Its therapeutic effects are attributable to its active metabolite, galantamine. The mechanism of action is twofold:

-

Reversible, Competitive Acetylcholinesterase (AChE) Inhibition : Following conversion to galantamine, the primary mechanism is the inhibition of the acetylcholinesterase enzyme.[3][5][6] This enzyme is responsible for the breakdown of acetylcholine (B1216132), a neurotransmitter crucial for cognitive functions such as memory and learning. By inhibiting AChE, galantamine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][5][6] This is particularly relevant in Alzheimer's disease, which is characterized by a loss of cholinergic neurons and a subsequent decline in acetylcholine levels.[3][5]

-

Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs) : Galantamine also acts as an allosteric potentiator of nicotinic acetylcholine receptors, specifically the α7 and α4β2 subtypes.[4] This modulation enhances the release of acetylcholine from presynaptic neurons, further contributing to its cognitive-enhancing effects.[4]

The following diagram illustrates the signaling pathway of this compound's active metabolite, galantamine.

Pharmacokinetics

This compound is rapidly converted to galantamine following absorption in the intestines, with less than 1% of the prodrug detectable in the bloodstream.[5][7] Therefore, the pharmacokinetic profile of this compound reflects that of galantamine.

| Parameter | Value | Species/Conditions |

| Absorption | ||

| Bioavailability | Rapidly converted to galantamine.[7][8] | Healthy Adults |

| Tmax (Peak Plasma Concentration) | 2.5 - 3 hours (delayed to 6 hours with food).[7][8] | Healthy Adults |

| Distribution | ||

| Plasma Protein Binding | ~18%.[7][8] | Human Plasma |

| Metabolism | ||

| Primary Metabolizing Enzymes | Cytochrome P450 (CYP) 2D6 and CYP3A4.[3][5][7][8] | Human Liver Microsomes |

| Metabolites | O-desmethyl-galantamine (via CYP2D6), galantamine-N-oxide (via CYP3A4).[3][5] | |

| Elimination | ||

| Terminal Half-life | Approximately 7 hours.[7][8] | Healthy Adults |

| Excretion | Hepatic metabolism, glucuronidation, and renal excretion (20% as unchanged drug in 24 hours).[7][8] |

Special Populations:

-

Gender: Galantamine clearance is approximately 20% lower in women.[7][8]

-

Hepatic Impairment: Clearance is reduced by about 25% in individuals with moderate hepatic impairment.[7][8]

-

Renal Impairment: The area under the curve (AUC) is increased by 37% with moderate renal impairment and 67% with severe renal impairment.[7][8]

Toxicology

Nonclinical toxicology studies have been conducted to evaluate the safety profile of this compound's active metabolite, galantamine.

| Study Type | Species | Dosing | Findings |

| Carcinogenicity | Rats | 24-month oral study | No evidence of carcinogenicity.[9] |

| Developmental Toxicity | Rats | Oral doses of 2, 8, or 16 mg/kg/day during mating and organogenesis | Increased incidence of fetal skeletal variations at the two highest doses, associated with maternal toxicity. The no-effect dose (2 mg/kg/day) is approximately equal to the maximum recommended human dose (MRHD) on a body surface area basis.[9] |

Common Adverse Effects (Observed with Galantamine):

The most frequently reported adverse reactions (≥5%) with galantamine treatment include nausea, vomiting, diarrhea, dizziness, headache, and decreased appetite.[7]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of a prodrug like this compound would typically involve a series of in vitro and in vivo studies.

In Vitro Acetylcholinesterase Inhibition Assay:

-

Objective: To determine the inhibitory potency of galantamine (the active metabolite) on acetylcholinesterase.

-

Methodology:

-

Recombinant human acetylcholinesterase is incubated with varying concentrations of galantamine.

-

A chromogenic substrate for AChE (e.g., acetylthiocholine) is added.

-

The rate of substrate hydrolysis is measured spectrophotometrically by detecting the colored product.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

-

In Vivo Pharmacokinetic Study in Rodents:

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and its conversion to galantamine.

-

Methodology:

-

A cohort of rats or mice is administered a single oral dose of this compound.

-

Blood samples are collected at multiple time points post-administration.

-

Plasma concentrations of both this compound and galantamine are quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated using appropriate software.

-

The following diagram illustrates a typical experimental workflow for preclinical evaluation.

Efficacy in Animal Models

Preclinical studies in animal models have demonstrated the cognitive-enhancing effects of this compound. For instance, intranasal administration of this compound (0.3-3 mg/kg, twice daily for 2 weeks) in rat models was shown to improve cognitive function by promoting neurogenesis in the hippocampus, specifically in the dentate gyrus and CA1 regions.[10] This was evidenced by an increased number of newly generated cells and immunolabeling of synaptic markers in these brain regions.[10]

Conclusion

This compound is a novel prodrug of galantamine designed to mitigate the gastrointestinal side effects associated with its active metabolite. Its mechanism of action, centered on acetylcholinesterase inhibition and nicotinic receptor modulation, is well-established for cognitive enhancement in the context of Alzheimer's disease. Preclinical studies have characterized its pharmacokinetic profile, demonstrating efficient conversion to galantamine, and have provided initial evidence of its efficacy in animal models of cognitive function. The toxicological profile appears consistent with that of galantamine. Further preclinical and clinical research will continue to define the therapeutic potential and safety of this compound.

References

- 1. This compound - AlphaCognition - AdisInsight [adisinsight.springer.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. FDA approves this compound for symptomatic relief of mild-to-moderate Alzheimer’s disease with reduced side effects | VJDementia [vjdementia.com]

- 5. This compound | C24H25NO4 | CID 44240142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the therapeutic class of this compound? [synapse.patsnap.com]

- 7. medcentral.com [medcentral.com]

- 8. drugs.com [drugs.com]

- 9. Zunveyl (this compound Delayed-release Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. medchemexpress.com [medchemexpress.com]

Benzgalantamine for Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzgalantamine (formerly ALPHA-1062), commercially known as Zunveyl®, is a novel prodrug of galantamine approved for the treatment of mild to moderate dementia of the Alzheimer's type.[1][2][3] As a new generation acetylcholinesterase inhibitor, its development has been driven by the need to improve the tolerability profile of existing cholinergic therapies, particularly the gastrointestinal side effects that often lead to treatment discontinuation.[3][4] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, clinical and preclinical data, and experimental protocols relevant to its study.

Core Mechanism of Action

This compound is an inactive prodrug that is absorbed in the small intestine and subsequently metabolized in the liver to its active form, galantamine.[3] This delayed conversion is key to its improved gastrointestinal tolerability.[3] The therapeutic effects of galantamine in Alzheimer's disease are attributed to a dual mechanism of action:

-

Reversible, Competitive Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, galantamine increases the synaptic levels of acetylcholine (B1216132), a neurotransmitter crucial for memory and cognition that is depleted in Alzheimer's disease.[1][5][6]

-

Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): Galantamine positively modulates nAChRs, enhancing their sensitivity to acetylcholine.[1][5] This action is thought to further augment cholinergic neurotransmission and may contribute to neuroprotective effects.[7]

Signaling Pathways

The dual mechanism of this compound's active metabolite, galantamine, impacts key neuronal signaling pathways implicated in Alzheimer's disease.

This diagram illustrates the conversion of this compound to its active form and its subsequent dual action on acetylcholinesterase and nicotinic acetylcholine receptors in the synapse.

Quantitative Data

The clinical development of this compound has focused on demonstrating its bioequivalence to existing formulations of galantamine while highlighting its improved tolerability.

Table 1: Pharmacokinetic Bioequivalence of this compound

| Parameter | This compound (ALPHA-1062) vs. Galantamine IR | This compound (ALPHA-1062) vs. Galantamine ER | Reference |

| Area Under the Curve (AUC) | Bioequivalent | ~107% of Galantamine ER | [3][8] |

| Peak Exposure (Cmax) | Bioequivalent | ~127% of Galantamine ER | [3][8] |

Table 2: Clinical Efficacy in Alzheimer's Disease

| Endpoint | This compound | Placebo | Notes | Reference |

| Change in ADAS-cog Score (13 weeks) | Statistically significant improvement | - | Mean difference of 1.9 points compared to placebo. | [9] |

Table 3: Adverse Event Profile

| Adverse Event | This compound (from clinical trials) | Galantamine (from historical data) | Notes | Reference |

| Gastrointestinal (GI) Events | <2% | Up to 55% discontinuation rate due to GI issues | This compound demonstrated a >90% reduction in GI side effects compared to galantamine. | [2][3][8] |

| Insomnia | No cases reported | Known side effect | - | [2][8] |

| Nausea | - | Up to 20.7% | - | [10] |

| Vomiting | - | Up to 10.5% | - | [10] |

| Diarrhea | - | Common (1-10%) | - | [10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are synthesized protocols for key experiments in this compound research.

Bioequivalence Study in Healthy Volunteers

This protocol is based on the design of the pivotal bioequivalence studies for this compound.[3][8]

Objective: To compare the pharmacokinetic profiles of this compound and galantamine extended-release (ER) capsules.

Methodology:

-

Subject Recruitment: Enroll a cohort of healthy adult volunteers (e.g., n=40).

-

Randomization: Randomly assign participants in a 1:1 ratio to two treatment sequences.

-

Treatment Period 1:

-

Sequence A: Administer this compound (e.g., 5 mg twice daily) for 7 days.

-

Sequence B: Administer galantamine ER capsules (e.g., 8 mg once daily) for 7 days.

-

-

Washout Period: A one-week washout period is implemented to ensure complete drug clearance.

-

Treatment Period 2 (Crossover):

-

Sequence A subjects receive galantamine ER capsules for 7 days.

-

Sequence B subjects receive this compound for 7 days.

-

-

Pharmacokinetic Sampling: Collect serial blood samples at predetermined time points throughout both treatment periods.

-

Bioanalysis: Analyze plasma samples to determine the concentrations of galantamine.

-

Data Analysis: Calculate pharmacokinetic parameters (AUC, Cmax) and assess for bioequivalence.

Preclinical Evaluation in a Scopolamine-Induced Dementia Model

This protocol is based on studies of galantamine derivatives in a mouse model of Alzheimer's disease.[11][12]

Objective: To evaluate the efficacy of this compound in reversing cognitive deficits in a murine model of dementia.

Methodology:

-

Animal Model: Induce a dementia-like state in mice via the administration of scopolamine, a muscarinic receptor antagonist.

-

Treatment Groups: Establish multiple experimental groups, including a vehicle control, a scopolamine-only group, a positive control (scopolamine + galantamine), and the experimental group (scopolamine + this compound).

-

Drug Administration: Administer the respective treatments to the mice, typically via oral gavage or intraperitoneal injection, over a specified period.

-

Behavioral Testing:

-

Step-through Inhibitory Avoidance: Assess short- and long-term memory.

-

T-maze: Evaluate spatial learning and memory.

-

Hole-board Test: Measure exploratory behavior and anxiety.

-

-

Biochemical Analysis: Following the behavioral assessments, euthanize the animals and collect brain tissue for the analysis of:

-

Acetylcholinesterase activity.

-

Levels of brain monoamines.

-

Markers of oxidative stress (e.g., lipid peroxidation, antioxidant enzyme activity).

-

-

Statistical Analysis: Compare the outcomes between the different treatment groups to determine the effects of this compound.

Conclusion

This compound represents a significant advancement in the symptomatic treatment of mild to moderate Alzheimer's disease. Its innovative prodrug design successfully mitigates the gastrointestinal side effects associated with its active metabolite, galantamine, potentially improving patient compliance and long-term therapeutic outcomes. The dual mechanism of acetylcholinesterase inhibition and allosteric modulation of nicotinic acetylcholine receptors provides a robust foundation for its cognitive-enhancing effects. Further research, including long-term efficacy and safety studies, will continue to delineate the full therapeutic potential of this compound in the management of Alzheimer's disease.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. pharmacytimes.com [pharmacytimes.com]

- 3. FDA approves this compound for symptomatic relief of mild-to-moderate Alzheimer’s disease with reduced side effects | VJDementia [vjdementia.com]

- 4. Alpha Cognition Inc. - Building new Transformative Treatments for Alzheimer’s and ALS [alphacognition.com]

- 5. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]

- 6. youtube.com [youtube.com]

- 7. [Nicotinic Receptor, galantamine and Alzheimer disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. neurologylive.com [neurologylive.com]

- 9. What clinical trials have been conducted for this compound? [synapse.patsnap.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Effects of New Galantamine Derivatives in a Scopolamine Model of Dementia in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effects of New Galantamine Derivatives in a Scopolamine Model of Dementia in Mice | Semantic Scholar [semanticscholar.org]

Benzgalantamine in Traumatic Brain Injury Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research on Benzgalantamine (ALPHA-1062) and its active metabolite, galantamine, in the context of traumatic brain injury (TBI). It consolidates key findings, presents quantitative data from various TBI models, details experimental methodologies, and visualizes the underlying mechanisms and study designs.

Introduction: The Cholinergic System and TBI

Traumatic brain injury elicits a complex secondary injury cascade involving excitotoxicity, neuroinflammation, and neuronal apoptosis, which contribute significantly to long-term cognitive and functional deficits. The brain's cholinergic system, a crucial regulator of learning, memory, and attention, is known to be disrupted following TBI. This disruption, characterized by reduced acetylcholine (B1216132) (ACh) neurotransmission, presents a key therapeutic target.

This compound (designated ALPHA-1062) is a novel prodrug of galantamine. Galantamine is an established therapeutic agent for Alzheimer's disease that possesses a dual mechanism of action: it is a reversible inhibitor of the acetylcholinesterase (AChE) enzyme and a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. This dual action not only increases the synaptic availability of ACh but also enhances the function of α7 nAChRs, which are pivotal in mediating neuroprotective and anti-inflammatory signals. This guide examines the preclinical evidence supporting the use of this compound in various TBI models.

Mechanism of Action

This compound is rapidly converted to its active moiety, galantamine, after administration. The therapeutic effects observed in TBI models are attributed to galantamine's dual mechanism of action.

-

AChE Inhibition: By inhibiting the acetylcholinesterase enzyme, galantamine reduces the breakdown of acetylcholine in the synaptic cleft, thereby increasing cholinergic tone and helping to compensate for the TBI-induced cholinergic deficit.

-

α7 nAChR Positive Allosteric Modulation: Galantamine binds to an allosteric site on α7 nAChRs, potentiating their response to acetylcholine. Activation of these receptors is linked to downstream neuroprotective effects, including the suppression of neuroinflammatory pathways and the promotion of neuronal survival.

Preclinical Evidence in TBI Models

This compound (ALPHA-1062) and galantamine have been evaluated in several distinct preclinical models of TBI, demonstrating a range of neuroprotective and functional benefits.

Repetitive Blast-Induced Mild TBI (mTBI)

Studies conducted by Alpha Cognition Inc., supported by the US Department of Defense, have investigated ALPHA-1062 in a military-relevant rodent model of repetitive blast-induced mTBI.

-

Model: Rodent model of repetitive mild traumatic brain injury induced by blast exposure over three consecutive days.

-

Treatment: ALPHA-1062 administered following the blast injuries. Specific dosage and route were not publicly disclosed but were referred to as "High dose".

-

Endpoint Analysis: Neuropathological assessments were conducted one month after the final blast exposure.

While specific quantitative values from these studies have not been released publicly, the company has reported notable and significant reductions in key pathological markers.

| Endpoint Category | Marker | Result | Citation |

| Tau Neuropathology | Phosphorylated Tau (pTau 217) | Reduced | |

| Phosphorylated Tau (pTau-S202/T205) | Reduced | ||

| Phosphorylated Tau (pTau 231) | Reduced | ||

| Neuroinflammation | Myeloid Cell Activation (CD68) | Reduced (in multiple brain regions) | |

| Astrogliosis (GFAP) | Reduced (in midbrain) | ||

| Neurotrophic Support | Nerve Growth Factor Receptor | Increased (dose-dependent manner) |

Controlled Cortical Impact (CCI) TBI

The CCI model is a widely used and highly reproducible model of focal TBI. Galantamine has been assessed in this model, yielding dose- and endpoint-dependent results across different studies.

-

Model: Moderate CCI injury over the right parietal cortex in adult male rats.

-

Treatment: Galantamine (1 or 2 mg/kg/day, i.p.) or saline vehicle administered daily, starting 24 hours post-injury and continuing through behavioral testing at 4 weeks.

-

Endpoint Analysis: Executive function was assessed using the Attentional Set-Shifting Test (AST) at 4 weeks post-injury. Cortical lesion volume was quantified at 5 weeks post-injury.

-

Model: CCI injury in adult male rats.

-

Treatment: Galantamine (0.5, 2.0, or 5.0 mg/kg, i.p.) or saline vehicle administered daily for 27 days, beginning 24 hours post-surgery.

-

Endpoint Analysis: Sustained attention and distractibility were assessed on days 21-25 post-op using the 3-Choice Serial Reaction Time (3-CSRT) test. Cortical lesion volume and acetylcholine efflux were also measured.

| Study | Parameter | TBI + Vehicle | TBI + Galantamine (1 mg/kg) | TBI + Galantamine (2 mg/kg) | TBI + Galantamine (5 mg/kg) | Citation |

| Njoku et al. | Cortical Lesion Volume (mm³) | 43.31 | 34.22 | 30.64 (p<0.01) | N/A | |

| AST Reversal Learning (Errors) | Impaired | Rescued | Rescued | N/A | ||

| Moschonas et al. | Sustained Attention (% Accuracy) | Impaired | No Improvement | No Improvement | Exacerbated Impairment (p<0.05) | |

| Cortical Lesion Volume | No change | No change | No change | No change | ||

| ACh Efflux (vs Vehicle) | - | No significant change | No significant change | Significantly Increased (p<0.05) |

Note: Bold values indicate a statistically significant difference compared to the TBI + Vehicle group or as specified in the citation.

Fluid Percussion Injury (FPI) TBI

The FPI model is used to simulate a combination of focal and diffuse injury. Acute treatment with galantamine has been shown to be effective in this model.

-

Model: FPI in adult male Sprague-Dawley rats and mice.

-

Treatment: A single dose of galantamine (1.0 mg/kg in rats; 3.0 mg/kg in mice) or vehicle was administered 30 minutes post-injury, followed by twice-daily injections for 3 additional days in the rat neuronal survival study.

-

Endpoint Analysis: Blood-Brain Barrier (BBB) permeability was tested 24 hours post-injury. Neuronal loss in the hippocampus was assessed at 1 month. Behavioral tasks (Morris water maze, novel object recognition, context-specific fear memory) were performed starting 14 days post-injury, 10 days after drug termination. Inflammatory markers were measured at 24 hours and 6 days post-injury.

| Endpoint Category | Parameter | Result in Galantamine-Treated Group | Citation |

| Pathology | BBB Permeability (Evans Blue) | Significantly Reduced | |

| Hippocampal GABAergic Neuron Loss | Attenuated | ||

| Hippocampal Newborn Neuron (Doublecortin+) Survival | Significantly Increased (p=0.048) | ||

| Behavioral Function | Morris Water Maze (Spatial Memory) | Improved |

Introduction: The Quest for Improved Alzheimer's Therapeutics

An In-depth Technical Guide to the Early-Stage Research and Development of Benzgalantamine and Other Galantamine Derivatives

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-stage research and development landscape for derivatives of galantamine, with a central focus on this compound (Zunveyl™, ALPHA-1062) as a case study in successful prodrug design. Given the limited public data on derivatives of this compound itself, this paper extrapolates from the development of this compound and other galantamine analogs to provide a foundational understanding for researchers in the field.

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. One of the primary therapeutic strategies for mild-to-moderate AD is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), which is crucial for memory and learning. Galantamine is a well-established AChE inhibitor that also positively modulates nicotinic acetylcholine receptors, offering a dual mechanism of action.

However, the clinical utility of galantamine and other AChE inhibitors can be limited by significant gastrointestinal (GI) side effects, such as nausea, vomiting, and diarrhea, which often lead to poor patient compliance. This has driven the development of derivatives and prodrugs designed to improve the therapeutic index of galantamine. This compound has emerged as a successful example of this approach.

This compound (ALPHA-1062): A Successful Prodrug Strategy

This compound is a novel prodrug of galantamine, developed to mitigate the GI side effects associated with the parent drug. It is a benzoate (B1203000) ester of galantamine. This chemical modification renders the molecule inactive as it passes through the gastrointestinal tract.

Rationale and Design

The core hypothesis behind this compound's design is that by masking the active hydroxyl group of galantamine as a benzoate ester, the drug can bypass interaction with the cholinergic systems in the gut. This delayed-release formulation is designed to be absorbed in the small intestine and then metabolized by esterases in the liver to release the active galantamine moiety into the systemic circulation. This strategy aims to deliver the therapeutic effects of galantamine to the central nervous system while minimizing peripheral cholinergic stimulation that causes adverse GI events.

Mechanism of Action

Once absorbed and metabolized, the released galantamine exerts its therapeutic effects through two primary mechanisms:

-

Reversible, Competitive Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE in the brain, galantamine increases the synaptic concentration and duration of action of acetylcholine.

-

Allosteric Potentiation of Nicotinic Receptors: Galantamine binds to an allosteric site on nicotinic acetylcholine receptors, enhancing their sensitivity to acetylcholine. This modulation is thought to contribute to its cognitive-enhancing effects.

Synthesis of Galantamine Derivatives

The synthesis of prodrugs like this compound typically involves the esterification of the free hydroxyl group on the galantamine scaffold.

General Synthesis of this compound (Galantamine Benzoate)

While the specific manufacturing process for Zunveyl® is proprietary, a general synthetic approach would involve the reaction of galantamine with a benzoic acid derivative. This can be achieved through standard esterification methods, such as reacting galantamine with benzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine) in an aprotic solvent. The reaction mixture would then be purified using techniques like column chromatography to yield the desired galantamine benzoate. Patents related to this compound describe its formulation in coated tablets for pH-dependent release.

Data Presentation: Preclinical and Clinical Findings

The development of this compound was supported by a series of preclinical and clinical studies to establish its pharmacokinetic profile, bioequivalence to galantamine, and improved safety profile.

Table 1: Pharmacokinetic Parameters of this compound vs. Galantamine Formulations

| Parameter | This compound (5 mg, twice daily) | Galantamine ER (8 mg, once daily) | Reference |

| Bioequivalence | Achieved | Reference | |

| Relative Area-Under-the-Curve (AUC) | ~107% | 100% | |

| Relative Peak Exposure (Cmax) | ~127% | 100% | |

| Systemic Prodrug Exposure | <1% of galantamine | N/A |

ER: Extended Release

Table 2: Early-Stage Clinical Trial Data on this compound Tolerability

| Adverse Event | This compound | Galantamine (Historical Data) | Reference |

| Gastrointestinal Side Effects | <2% of participants | Up to 55% discontinuation rate after one year | |

| Nausea, Vomiting, Diarrhea | Reduced by >90% compared to Razadyne® | Common | |

| Insomnia | No cases observed | Reported |

Table 3: Biological Activity of Various Investigational Galantamine Derivatives

| Derivative Class | Example Compound | Key Biological Activity | IC₅₀ Value | Reference |

| Galantamine-Curcumin Hybrid | Compound 4b | Dual AChE inhibition and antioxidant activity | 0.02 µM (AChE) | |

| D-Ring Opened Analog | Compound 3 | AChE inhibition and Aβ₄₂ aggregation inhibition | Potent (not specified) | |

| Galantamine-Peptide Conjugate | Not specified | β-secretase inhibition | 1.95 - 5.26 nM |

Exploration of Other Galantamine Derivatives

Beyond the prodrug approach of this compound, early-stage research has explored other modifications of the galantamine scaffold to introduce multi-target activity.

-

Galantamine-Curcumin Hybrids: These molecules combine the AChE inhibitory properties of galantamine with the antioxidant and anti-amyloid properties of curcumin. Some hybrids have shown significantly more potent AChE inhibition than galantamine itself.

-

D-Ring Opened Galantamine Analogs: By opening the D-ring of the galantamine structure, researchers have created derivatives with potent AChE inhibition and the ability to inhibit the aggregation of amyloid-beta peptides.

-

Galantamine-Peptide Conjugates: Attaching peptide fragments to galantamine has been explored to target other pathological pathways in Alzheimer's disease, such as the activity of β-secretase, an enzyme involved in amyloid plaque formation.

Experimental Protocols

The following are representative protocols for key experiments in the early-stage development of galantamine derivatives.

Protocol 1: General Synthesis of a Galantamine Ester Derivative

-

Dissolution: Dissolve galantamine (1 equivalent) in a suitable anhydrous aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 equivalents), to the solution and stir.

-

Acylation: Slowly add the desired acyl chloride (e.g., benzoyl chloride, 1.2 equivalents) to the reaction mixture at 0°C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure galantamine ester.

-

Characterization: Confirm the structure of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to screen for AChE inhibitors.

-

Reagent Preparation:

-

Prepare a 0.1 M phosphate (B84403) buffer (pH 8.0).

-

Dissolve AChE (from electric eel) in the buffer to a final concentration that gives a linear reaction rate for at least 10 minutes.

-

Prepare a stock solution of the substrate, acetylthiocholine (B1193921) iodide (ATCI), in buffer.

-

Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer.

-

Prepare serial dilutions of the test compounds (e.g., this compound derivatives) and a positive control (e.g., donepezil) in a suitable solvent like DMSO.

-

-

Assay Procedure (in a 96-well plate):

-

Add buffer, DTNB solution, and the test compound solution to each well.

-

Add the AChE solution to initiate the reaction, excluding a blank control which receives buffer instead.

-

Add the ATCI solution to start the enzymatic reaction.

-

-

Measurement: Immediately measure the absorbance at 412 nm using a microplate reader and continue to take readings at regular intervals (e.g., every minute for 10 minutes).

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the control (no inhibitor) and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

Protocol 3: In Vivo Pharmacokinetic Study in Rodents

-

Animal Model: Use adult male Sprague-Dawley rats with cannulated jugular veins for serial blood sampling.

-

Dosing: Administer the test compound (e.g., a this compound derivative) via oral gavage at a predetermined dose.

-

Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula into heparinized tubes at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the concentration of the test compound and its active metabolite (if applicable) in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and half-life (t½).

Protocol 4: Assessment of Gastrointestinal Effects in Rats

This protocol can be used to evaluate the potential for a new derivative to cause the GI side effects common to AChE inhibitors.

-

Animal Model: Use adult male Wistar rats.

-

Grouping: Divide the animals into groups: a vehicle control group and several dose groups for the test compound.

-

Dosing: Administer the test compound or vehicle orally.

-

Observation: Observe the animals continuously for the first 4 hours post-dosing and then periodically for 24 hours.

-

Scoring of GI Effects: Record the incidence and severity of GI-related symptoms, such as:

-

Diarrhea: Score the consistency of feces (e.g., normal, soft, liquid).

-

Vomiting/Retching: Record the number of episodes.

-

Salivation: Note the presence of excessive drooling.

-

-

Data Analysis: Compare the incidence and severity of GI effects in the drug-treated groups to the vehicle control group.

Visualizations

The following diagrams illustrate key concepts in the development of this compound derivatives.

Caption: Cholinergic Synapse and Galantamine's Mechanism of Action.

Caption: Preclinical Development Workflow for Galantamine Derivatives.

Caption: Structure-Activity Relationships of Galantamine Derivatives.

Conclusion and Future Directions

The successful development and approval of this compound validate the prodrug strategy as an effective means of improving the tolerability of established therapeutics like galantamine. This approach not only has the potential to improve patient adherence but also allows for the exploration of higher, more efficacious dosing regimens. Early-stage research into other galantamine derivatives, such as multi-target hybrids and peptide conjugates, highlights the ongoing effort to develop disease-modifying therapies for Alzheimer's disease. Future research will likely focus on combining the benefits of improved tolerability with additional pharmacological activities, such as anti-amyloid, anti-tau, and neuroprotective effects, to create next-generation treatments for this devastating disease.

An In-depth Technical Guide to Benzgalantamine and its Interaction with Nicotinic Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzgalantamine, a recently FDA-approved therapeutic for mild-to-moderate Alzheimer's disease, represents a significant advancement in symptomatic treatment by offering an improved side-effect profile over its active metabolite, galantamine. As a prodrug, this compound is designed to minimize gastrointestinal disturbances by remaining inert until it is metabolized to galantamine in the liver. The therapeutic efficacy of galantamine is attributed to a dual mechanism of action: the inhibition of acetylcholinesterase (AChE) and the allosteric modulation of nicotinic acetylcholine (B1216132) receptors (nAChRs). This guide provides a comprehensive technical overview of the interaction of this compound's active form, galantamine, with nAChRs, presenting available quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows. The ongoing debate surrounding the precise nature of galantamine's allosteric modulation is also critically examined.

Introduction to this compound

This compound is an oral prodrug of galantamine, an alkaloid that has been used for decades in the management of Alzheimer's disease. Approved by the FDA in July 2024, this compound was developed to address the significant gastrointestinal side effects associated with galantamine, which often lead to treatment discontinuation. By being absorbed in the small intestine as an inactive compound, this compound bypasses peripheral cholinergic receptors in the gastrointestinal tract before its conversion to the active galantamine moiety in the liver. Clinical studies have demonstrated the bioequivalence of this compound to immediate and extended-release formulations of galantamine, with a more favorable tolerability profile.

Mechanism of Action

The therapeutic effects of this compound are mediated by its active metabolite, galantamine, which possesses two distinct pharmacological activities:

-

Acetylcholinesterase (AChE) Inhibition: Galantamine is a reversible and competitive inhibitor of AChE, the enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, galantamine increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission, which is known to be impaired in Alzheimer's disease.

-

Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Galantamine also acts as a positive allosteric modulator (PAM) at certain subtypes of nAChRs. This means it binds to a site on the receptor that is distinct from the acetylcholine binding site, and in doing so, it can enhance the receptor's response to acetylcholine. This modulation is believed to contribute to the cognitive-enhancing effects of the drug.

Quantitative Data on Galantamine's Interaction with nAChRs

The following tables summarize the available quantitative data on the interaction of galantamine with various nAChR subtypes. It is important to note that there is a degree of variability in the reported values across different studies, which may be attributed to different experimental systems and conditions.

Table 1: Electrophysiological Effects of Galantamine on nAChR Subtypes

| nAChR Subtype | Experimental System | Agonist | Galantamine Concentration | Observed Effect | Reference |

| Human α7 | Xenopus oocytes | Acetylcholine (250 µM) | 0.1 µM | 22% increase in current amplitude | |

| Human α7 | Xenopus oocytes | Acetylcholine | 100 nM | Shift in EC50 from 305 µM to 189 µM | |

| Torpedo (muscle-type) | Xenopus oocytes | Acetylcholine (50 µM) | 1 µM | 35% increase in current amplitude | |

| Human α3β4 | HEK-293 cells | Agonist | 0.1 - 1 µM | Potentiation of agonist response | |

| Human α4β2 | HEK-293 cells | Agonist | 0.1 - 1 µM | Potentiation of agonist response | |

| Human α6β4 | HEK-293 cells | Agonist | 0.1 - 1 µM | Potentiation of agonist response | |

| Human α7/5-HT3 chimeric | HEK-293 cells | Agonist | 0.1 - 1 µM | Potentiation of agonist response |

Table 2: Inhibitory Effects of Galantamine on nAChR Subtypes

| nAChR Subtype | Experimental System | Effect | Galantamine Concentration | Reference |

| α4β2 and α7 | Xenopus oocytes and HEK-293 cells | Open-channel pore blockade | ≥ 10 µM | |

| Various nAChR subtypes | HEK-293 cells | Inhibition of agonist response | > 10 µM |

Table 3: Pharmacokinetics of this compound (as Galantamine) in Humans

| Parameter | Value | Condition | Reference |

| Time to Peak Concentration (Tmax) | ~2.5 - 3 hours | Without food | |

| Tmax | 6 hours | With food | |

| Absolute Bioavailability | ~90% | ||

| Volume of Distribution | 175 L | ||

| Plasma Protein Binding | 18% | ||

| Terminal Half-life | ~7 hours | ||

| Metabolism | CYP2D6 and CYP3A4 | ||

| Area Under the Curve (AUC) vs. Galantamine ER | ~107% | ||

| Peak Exposure (Cmax) vs. Galantamine ER | ~127% |

The Controversy of Positive Allosteric Modulation

While galantamine has been widely described as a PAM of nAChRs, this view has been challenged by recent studies. Some research suggests that galantamine does not act as a PAM at human α4β2 or α7 nAChRs, the most common subtypes in the brain. These studies propose that at lower concentrations (nM to low µM range), galantamine shows no significant potentiation, while at higher concentrations (≥10 µM), it acts as an inhibitor, likely through an open-channel block mechanism. This contradicts earlier findings that reported potentiation in the 0.1-1 µM range. The discrepancy may arise from different experimental conditions, expression systems, and the specific nAChR stoichiometries being studied. This remains an active area of research, and a definitive consensus on the allosteric mechanism of galantamine across all nAChR subtypes has yet to be reached.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the interaction of compounds like galantamine with nAChRs. These should be adapted and optimized for specific experimental conditions.

Radioligand Binding Assay for nAChRs

This protocol describes a competitive binding assay to determine the affinity of a test compound for nAChRs using a radiolabeled ligand like [³H]-epibatidine.

Materials:

-

Cell membranes expressing the nAChR subtype of interest

-

Radioligand (e.g., [³H]-epibatidine)

-

Test compound (galantamine)

-

Non-specific binding control (e.g., nicotine (B1678760) or cytisine (B100878) at high concentration)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

96-well filter plates with glass fiber filters

-

Scintillation cocktail and scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissue expressing the target nAChR in ice-cold assay buffer. Centrifuge to pellet the membranes and wash to remove cytosolic components. Resuspend the final membrane pellet in assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand and membrane preparation.

-

Non-specific Binding: Radioligand, membrane preparation, and a high concentration of a non-labeled competitor.

-

Competition Binding: Radioligand, membrane preparation, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 2-4 hours).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is for the functional characterization of nAChRs expressed in Xenopus oocytes.

Materials:

-

Xenopus laevis oocytes

-

cRNA encoding the nAChR subunits of interest

-

TEVC setup (amplifier, micromanipulators, perfusion system)

-

Glass microelectrodes

-

Recording solution (e.g., ND96)

-

Agonist solution (e.g., acetylcholine)

-

Test compound solution (galantamine)

Procedure:

-

Oocyte Preparation and Injection: Surgically remove oocytes from an anesthetized female Xenopus laevis. Defolliculate the oocytes and inject them with the cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrode Preparation: Pull glass microelectrodes and fill them with a conducting solution (e.g., 3 M KCl).

-

Recording: Place an oocyte in the recording chamber and perfuse with recording solution. Impale the oocyte with two microelectrodes (one for voltage recording and one for current injection). Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

Agonist Application: Apply the agonist via the perfusion system and record the resulting inward current.

-

Modulator Application: To test for allosteric modulation, co-apply the agonist with the test compound (galantamine) and observe any changes in the current amplitude or kinetics. To test for direct agonism, apply the test compound alone.

-

Data Analysis: Measure the peak current amplitude and other kinetic parameters. Construct dose-response curves for the agonist in the presence and absence of the modulator to determine changes in EC50 and Imax.

Whole-Cell Patch-Clamp Electrophysiology in HEK293 Cells

This protocol is for the functional characterization of nAChRs in a mammalian cell line.

Materials:

-

HEK293 cells stably or transiently expressing the nAChR subtype of interest

-

Patch-clamp setup (amplifier, micromanipulators, perfusion system)

-

Glass micropipettes

-

Extracellular and intracellular recording solutions

-

Agonist and test compound solutions

Procedure:

-

Cell Culture: Culture HEK293 cells expressing the target nAChR on coverslips.

-

Pipette Preparation: Pull glass micropipettes and fill them with intracellular solution.

-

Recording: Place a coverslip with cells in the recording chamber and perfuse with extracellular solution. Approach a cell with the micropipette and form a high-resistance seal (gigaseal) with the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration. Clamp the cell at a desired holding potential.

-

Drug Application: Rapidly apply agonist and test compound solutions using a fast perfusion system.

-

Data Acquisition and Analysis: Record the evoked currents and analyze them as described for the TEVC method.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key signaling pathways and experimental workflows related to this compound and nAChRs.

This compound Metabolic Activation and Mechanism of Action

Caption: Metabolic activation and dual mechanism of action of this compound.

nAChR Signaling Cascade

Caption: Simplified ionotropic signaling pathway of nicotinic acetylcholine receptors.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound offers a promising therapeutic option for individuals with mild-to-moderate Alzheimer's disease, primarily by providing the established benefits of its active metabolite, galantamine, with

An In-depth Technical Guide to the Intellectual Property and Patents of Benzgalantamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzgalantamine (marketed as ZUNVEYL®), also known as ALPHA-1062, is a new chemical entity and a prodrug of galantamine, a well-established acetylcholinesterase inhibitor used for the symptomatic treatment of mild to moderate dementia of the Alzheimer’s type. Developed by Alpha Cognition Inc., this compound is designed as a delayed-release oral tablet to mitigate the gastrointestinal side effects associated with immediate-release galantamine formulations, thereby potentially improving patient compliance and therapeutic outcomes.[1][2][3] This guide provides a detailed overview of the core intellectual property, patented technology, and key experimental data underpinning this compound.

Core Intellectual Property Landscape

The intellectual property portfolio for this compound is robust, primarily focusing on its unique formulation and specific solid-state forms. This strategy provides multiple layers of protection, extending market exclusivity.

Composition of Matter and Formulation Patents

The cornerstone of this compound's intellectual property is the patent family covering its novel, pH-dependent, delayed-release tablet formulation. This technology is designed to bypass the stomach and release the prodrug in the small intestine, where the pH is 5.5 and above.[4][5] This targeted release is crucial for reducing gastrointestinal adverse events.[2]

A secondary but significant layer of protection comes from patents covering specific crystalline solid forms (polymorphs) of this compound gluconate. These patents protect the distinct physical properties of the active pharmaceutical ingredient (API) which are critical for stability, manufacturing, and bioavailability.

| Patent / Application No. | Title | Key Focus | Anticipated Expiration |